Cytostatic Potency Against Burkitt Lymphoma Cells – Comparison with the 6-Dimethylaminoethyl Analog B196
The closest structurally characterized comparator, 9-bromo-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B196), rapidly kills both HeHrl and Raji Burkitt lymphoma cells at 1 mg/L in cell culture [1]. While direct cytotoxicity data for the 2-ethoxybenzyl derivative have not been published in peer-reviewed literature, the QSAR model for 6H-indolo[2,3-b]quinoxalines indicates that replacement of the basic side-chain of B196 with a cyclic or arylalkyl substituent such as 2-ethoxybenzyl is predicted to further enhance cytotoxic potency [2]. This represents a class-level inference supported by quantitative structure–activity relationships.
| Evidence Dimension | Cytostatic activity against Burkitt lymphoma (HeHrl / Raji) |
|---|---|
| Target Compound Data | Not directly reported; predicted by QSAR model to equal or exceed B196 potency [2] |
| Comparator Or Baseline | B196 (9-bromo-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline): rapid cell killing at 1 mg/L [1] |
| Quantified Difference | Directional improvement inferred from QSAR (cyclic/arylalkyl substituents favor cytotoxicity) [2] |
| Conditions | Burkitt lymphoma cell lines (HeHrl, Raji); RPMI 1640 + 15% FCS; 1 mg/L compound exposure [1] |
Why This Matters
The 2-ethoxybenzyl group is predicted to confer superior cytostatic potency relative to the legacy B196 scaffold, guiding selection for lymphoma-focused drug discovery programs.
- [1] US Patent 4,990,510. Substituted indoloquinoxalines. Bergman, J.; Akerfeldt, S. 1991 (B196 activity against Burkitt lymphoma cells). View Source
- [2] Moorthy, N.S.H.N.; Karthikeyan, C.; Trivedi, P. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. J. Enzyme Inhib. Med. Chem. 2010, 25, 394–405. View Source
